3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid
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Overview
Description
The compound “3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid” is a type of propanoic acid derivative . It’s related to a class of compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a fluorene moiety, a carbonyl group, an oxazole ring, and a propanoic acid moiety .Scientific Research Applications
Protection and Deprotection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the core structure of interest, is extensively utilized for the protection of hydroxy groups in organic synthesis. This protective group is compatible with various acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups, showcasing its utility in complex molecule synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-Alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation for the synthesis of structurally diverse N-substituted hydroxamic acids. This process highlights the chemical's role in facilitating the creation of important chemical moieties used in medicinal chemistry and drug development (Mellor & Chan, 1997).
Enhancing Reactivity Towards Benzoxazine Ring Formation
Phloretic acid, related to the discussed chemical structure, is utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in material science for developing new materials with tailored properties (Trejo-Machin et al., 2017).
Facilitating the Synthesis of Peptides
The Fmoc group is pivotal in peptide synthesis, serving as a reversible protecting group for amide bonds. This facilitates the synthesis of peptides, especially those with "difficult sequences," by inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
Development of Fluorescent Derivatives for Biological Assays
The chemical structure in focus is utilized in the development of fluorescent derivatives for biological assays. These derivatives exhibit strong fluorescence, making them suitable for various biological and medical research applications (Frade et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)10-9-14-11-15(29-24-14)12-23-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11,20H,9-10,12-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHITMEYAQFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=NO4)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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